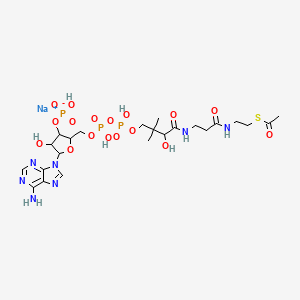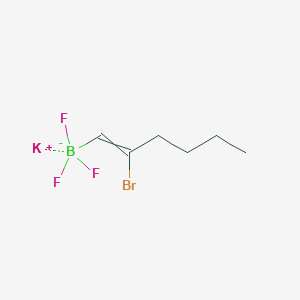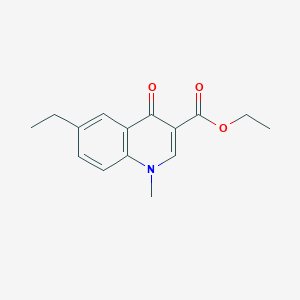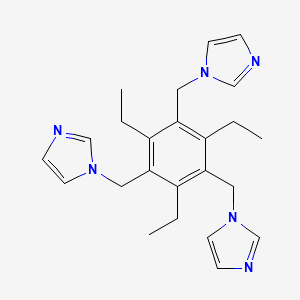![molecular formula C18H18N2O5 B12502605 2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B12502605.png)
2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid is an organic compound with a complex structure It is characterized by the presence of both a methylphenyl group and a nitrophenyl group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylbenzyl chloride with 4-nitroaniline to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as pharmaceutical agents or biochemical probes.
Medicine: Research into its biological activity could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction mechanisms that lead to a physiological response.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-methylphenyl)methyl]-3-[(4-aminophenyl)carbamoyl]propanoic Acid: Similar structure but with an amino group instead of a nitro group.
2-[(3-methylphenyl)methyl]-3-[(4-chlorophenyl)carbamoyl]propanoic Acid: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of both a methylphenyl group and a nitrophenyl group in 2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-[(3-methylphenyl)methyl]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18N2O5/c1-12-3-2-4-13(9-12)10-14(18(22)23)11-17(21)19-15-5-7-16(8-6-15)20(24)25/h2-9,14H,10-11H2,1H3,(H,19,21)(H,22,23) |
Clave InChI |
XZDLOWSUFHTFDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

![4-hydroxy-5-(2-hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502540.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502554.png)



![1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)
![5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12502593.png)

![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
